molecular formula C3H2F6O B3031218 1,1,1-Trifluoro-2-(trifluoromethoxy)ethane CAS No. 20193-67-3

1,1,1-Trifluoro-2-(trifluoromethoxy)ethane

Cat. No.: B3031218
CAS No.: 20193-67-3
M. Wt: 168.04 g/mol
InChI Key: MWVZDOGOCGRMOE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-(trifluoromethoxy)ethane is a fluorinated organic compound with the molecular formula C₃H₂F₆O It is characterized by the presence of both trifluoromethyl and trifluoromethoxy groups attached to an ethane backbone

Scientific Research Applications

1,1,1-Trifluoro-2-(trifluoromethoxy)ethane has several scientific research applications:

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2-(trifluoromethoxy)ethane can be synthesized through the reaction of 1,1,1-trifluoro-2-iodoethane with trifluoromethanol under specific conditions. The reaction typically involves the use of a base such as potassium carbonate to facilitate the substitution reaction . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-(trifluoromethoxy)ethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoromethoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium carbonate and other bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted ethane derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-2-(trifluoromethoxy)ethane exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. The compound can interact with enzymes and receptors, modulating their activity through various pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-iodoethane: A precursor in the synthesis of 1,1,1-trifluoro-2-(trifluoromethoxy)ethane.

    1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Another fluorinated ether with similar properties.

    1-Bromo-2-(trifluoromethoxy)ethane: A related compound with a bromine atom instead of a trifluoromethyl group.

Uniqueness

This compound is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.

Properties

IUPAC Name

1,1,1-trifluoro-2-(trifluoromethoxy)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6O/c4-2(5,6)1-10-3(7,8)9/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVZDOGOCGRMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380394
Record name 2,2,2-Trifluoroethyl trifluoromethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20193-67-3
Record name 2,2,2-Trifluoroethyl trifluoromethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Fifty grams (0.50 mol) of CF3CH2OH, 192 g (1.25 mol) of CCl4, 280 g (14 mol) of HF, and 7 g (0.1 mol) of BF3 were charged to a 1.2 liter metal tube and the mixture was agitated at 150° C. and autogeneous pressure for 8 hours. The tube was cooled and 300 mL of water was pumped in. The tube was brought to room temperature and volatiles (108.6 g) were transferred under vacuum to a 1 liter stainless steel cylinder fitted with a needle valve. The contents of the cylinder were held at 25° C. while low boilers were transferred out at 1 atmosphere and distilled from CaCl2 through a low-temperature still. A 2.5 mL foreshot having a boiling point range of -14° to 2.5° C., largely CF2Cl2, was followed by 62.7 g of product, boiling point range of 2.5° to 15° C. (mainly 8° to 9° C.), then 8 mL with a boiling point range of 15° to 23.5° C., largely CFCl3. The main product cut was shown by NMR and GC/MS to be 84% CF3CH2OCF3 with 6% CF2Cl2 and 10% CFCl3 also present, so that 2,2,2-trifluoroethyl trifluoromethyl ether was obtained in 63% yield, 52.7 g.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
192 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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